![molecular formula C21H21ClN4O3S B2852384 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine CAS No. 1351633-30-1](/img/structure/B2852384.png)
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
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Overview
Description
4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known to exhibit potent pharmacological properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mechanism of Action
The mechanism of action of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine involves the inhibition of protein kinases, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival. This compound is known to exhibit potent inhibitory activity against various protein kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), which are involved in the regulation of cell cycle progression and signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine are numerous. This compound has been shown to exhibit potent antitumor activity and has been studied for its potential applications in cancer therapy. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine in lab experiments are numerous. This compound exhibits potent pharmacological properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Future Directions
The future directions of scientific research involving 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine are numerous. This compound has the potential to be used in the development of novel cancer therapies and anti-inflammatory drugs. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential applications of this compound in drug development and disease therapy.
Synthesis Methods
The synthesis of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine involves the reaction of 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform and is typically followed by purification using column chromatography.
Scientific Research Applications
The potential applications of 4-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine in scientific research are numerous. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as protein kinases, which are involved in the regulation of cellular processes such as cell proliferation and differentiation. Additionally, this compound has been shown to exhibit potent antitumor activity and has been studied for its potential applications in cancer therapy.
properties
IUPAC Name |
4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-17-8-6-16(7-9-17)19-14-21(24-15-23-19)25-10-12-26(13-11-25)30(27,28)20-5-3-2-4-18(20)22/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJEJRJGOUOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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